Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1565929-24-9
VCID: VC7207312
InChI: InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
SMILES: CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl
Molecular Formula: C7H7ClO4S2
Molecular Weight: 254.7

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate

CAS No.: 1565929-24-9

Cat. No.: VC7207312

Molecular Formula: C7H7ClO4S2

Molecular Weight: 254.7

* For research use only. Not for human or veterinary use.

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate - 1565929-24-9

Specification

CAS No. 1565929-24-9
Molecular Formula C7H7ClO4S2
Molecular Weight 254.7
IUPAC Name methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
Standard InChI Key QVOZELKMBWWEJV-UHFFFAOYSA-N
SMILES CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₇H₇ClO₄S₂, with a molecular weight of 254.7 g/mol. Its IUPAC name, methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate, reflects the substituent positions on the thiophene ring. Key structural features include:

  • Chlorosulfonyl group (-SO₂Cl) at position 5, a highly reactive electrophilic site.

  • Methyl ester (-COOCH₃) at position 2, providing stability and synthetic versatility.

  • Methyl group (-CH₃) at position 4, influencing steric and electronic properties.

The canonical SMILES representation is CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl, and its InChIKey is YWBXGHFHMHUSKH-UHFFFAOYSA-N.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves chlorosulfonation of methyl 4-methylthiophene-2-carboxylate using chlorosulfonic acid (ClSO₃H). A representative procedure from patent literature outlines:

  • Reaction Conditions:

    • Substrate: Methyl 4-methylthiophene-2-carboxylate (3.0 g, 19.2 mmol).

    • Reagent: Chlorosulfonic acid (10 mL).

    • Temperature: 0–20°C (ice bath followed by gradual warming).

    • Duration: 4 hours.

  • Workup:

    • Quenching in ice water (100 mL).

    • Extraction with dichloromethane.

    • Drying and solvent evaporation under reduced pressure.

  • Yield: 49% (1.5 g of gray solid) .

This method highlights the challenges of controlling regioselectivity and minimizing side reactions during chlorosulfonation.

Industrial-Scale Considerations

Industrial production optimizes parameters for scalability:

  • Temperature Control: Maintaining 0–20°C prevents exothermic side reactions.

  • Solvent Selection: Dichloromethane balances reactivity and ease of removal.

  • Purification: Crystallization or distillation ensures high purity for downstream applications.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorosulfonyl group reacts readily with nucleophiles (e.g., amines, alcohols):

  • With Amines: Forms sulfonamides (RSO₂NR'₂), pivotal in drug discovery.
    Example:
    C₇H₇ClO₄S₂+RNH₂C₇H₇O₄S₂NHR+HCl\text{C₇H₇ClO₄S₂} + \text{RNH₂} \rightarrow \text{C₇H₇O₄S₂NHR} + \text{HCl}

  • With Alcohols: Produces sulfonate esters (RSO₃R'), used as surfactants or catalysts.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces -SO₂Cl to -SO₂H, enabling further functionalization.

  • Oxidation: Hydrogen peroxide oxidizes the thiophene ring to sulfones, altering electronic properties for materials science applications.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s utility lies in synthesizing sulfonamide-based drugs, which target enzymes like carbonic anhydrase or cyclooxygenase. For example:

  • Antimicrobial agents via inhibition of bacterial dihydropteroate synthase.

  • Anticancer candidates through interference with tumor cell proliferation pathways.

Materials Science

  • Conductive Polymers: Thiophene derivatives are precursors for polythiophenes used in organic electronics.

  • Coordination Complexes: The sulfonyl group chelates metals, enabling catalysis or sensing applications.

Comparison with Structural Analogs

Positional Isomerism

  • Methyl 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylate (hypothetical isomer): Altered substituent positions would shift reactivity and electronic properties.

  • Methyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate: Reduced steric hindrance at position 3 could enhance nucleophilic substitution rates.

Functional Group Variations

  • Ethyl Ester Analog: Increased ester chain length improves lipid solubility for drug delivery.

  • Nitro-Substituted Analog: Introduces electron-withdrawing effects, accelerating electrophilic substitutions.

Biological Activity and Mechanistic Insights

Anticancer Prospects

Preliminary research indicates thiophene sulfonamides induce apoptosis in cancer cells via caspase-3 activation. Further studies are needed to validate efficacy and selectivity.

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